N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine
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Overview
Description
N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the alkylation of N-(piperidin-4-yl)pyrimidin-2-amine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)pyrimidin-2-amine: Lacks the allyl group, which may affect its binding affinity and biological activity.
N-allyl-N-(pyridin-4-yl)pyrimidin-2-amine: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.
Uniqueness
N-allyl-N-(piperidin-4-yl)pyrimidin-2-amine is unique due to the presence of both an allyl group and a piperidine ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H18N4 |
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Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-prop-2-enylpyrimidin-2-amine |
InChI |
InChI=1S/C12H18N4/c1-2-10-16(11-4-8-13-9-5-11)12-14-6-3-7-15-12/h2-3,6-7,11,13H,1,4-5,8-10H2 |
InChI Key |
YVSYRYGDSNMEJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCNCC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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